molecular formula C9H4Cl3N B1592444 3,4,8-Trichloroquinoline CAS No. 25771-77-1

3,4,8-Trichloroquinoline

Cat. No.: B1592444
CAS No.: 25771-77-1
M. Wt: 232.5 g/mol
InChI Key: MWSSGTREQLOARH-UHFFFAOYSA-N
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Description

3,4,8-Trichloroquinoline is a multifunctional trichlorinated quinoline derivative that serves as a key synthetic intermediate in advanced chemical research. The distinct reactivity profile of the chlorine atoms at the 3, 4, and 8 positions allows for selective, sequential functionalization, making this compound a valuable scaffold for constructing complex molecules . Quinoline derivatives are privileged structures in medicinal chemistry, renowned for their diverse biological activities . This compound is primarily used in the research and development of potential pharmacologically active substances, including novel antimalarial and anticancer agents, building upon the established importance of chloroquinoline-based scaffolds . Furthermore, its application extends to the synthesis of advanced materials and as a building block in organic synthesis for constructing heterocyclic compounds. This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers are advised to consult the Safety Data Sheet (SDS) before use and handle the material with appropriate personal protective equipment in a well-controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,8-trichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3N/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSSGTREQLOARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618434
Record name 3,4,8-Trichloroquinoline
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Molecular Weight

232.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25771-77-1
Record name 3,4,8-Trichloroquinoline
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URL https://commonchemistry.cas.org/detail?cas_rn=25771-77-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,8-Trichloroquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 3,4,8 Trichloroquinoline Derivatives

Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The electron-deficient nature of the pyridine (B92270) ring in quinoline makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. researchgate.netquora.com The presence of chlorine atoms, which are good leaving groups, further facilitates nucleophilic substitution reactions on the 3,4,8-trichloroquinoline scaffold. evitachem.com

Displacement of Halogen Atoms by Diverse Nucleophiles (e.g., amines, thiols, alkoxides)

The chlorine atoms on the this compound ring can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. evitachem.com These reactions typically proceed under suitable conditions, often involving polar solvents like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to enhance the nucleophilicity of the attacking species. The reactivity of the halogen atoms is position-dependent, with the C4-chloro substituent generally being the most susceptible to substitution due to the electronic influence of the ring nitrogen. vulcanchem.com

For instance, reactions with primary amines can lead to the formation of the corresponding 4-amino-3,8-dichloroquinoline derivatives. Similarly, treatment with thiols or alkoxides, such as potassium thiolate or sodium methoxide, can yield the respective 4-thioether or 4-alkoxy products. The specific conditions, including temperature and the nature of the nucleophile and solvent, play a crucial role in determining the reaction outcome and yield.

Table 1: Examples of Nucleophilic Substitution Reactions on Chloroquinolines

ReactantNucleophileProductReference
2,4-dichloro-8-methylquinolineThiourea4-chloro-8-methylquinoline-2(1H)-thione mdpi.com
4-chloro-8-methylquinolin-2(1H)-oneHydrazine4-hydrazino-8-methylquinolin-2(1H)-one mdpi.com
4-chloro-8-methylquinoline-2(1H)-thioneEthanethiol4-(ethylthio)-8-methylquinolin-2(1H)-thione mdpi.com
4,7,8-Trichloroquinoline (B106287)Amines, Thiols, AlkoxidesSubstituted quinoline derivatives

Oxidation and Reduction Chemistry of Trichloroquinoline Systems

The quinoline ring system can undergo both oxidation and reduction, with the outcome being highly dependent on the reagents and reaction conditions employed. researchgate.net The presence of multiple chlorine atoms in this compound influences its redox behavior.

Selective Oxidation Pathways

The oxidation of quinoline derivatives can be challenging due to the stability of the aromatic system. However, under forcing conditions, such as with potassium permanganate (B83412) in an acidic or basic medium, the benzene (B151609) ring of the quinoline nucleus can be cleaved to afford pyridine-2,3-dicarboxylic acid (quinolinic acid). researchgate.net The electron-withdrawing nature of the chlorine atoms in this compound would likely make the ring even more resistant to oxidative degradation. vulcanchem.com

Alternatively, oxidation can occur at the nitrogen atom to form the corresponding N-oxide. This transformation is typically achieved using peroxycarboxylic acids. researchgate.net

Reductive Transformations and Product Characterization

Reduction of the quinoline ring system generally occurs preferentially at the pyridine ring. researchgate.net For trichloroquinoline systems, reductive transformations can involve either hydrogenation of the heterocyclic ring or reductive dehalogenation. The choice of reducing agent and reaction conditions determines the product distribution. evitachem.com

Strong reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) in anhydrous solvents can be employed for such reductions. For example, catalytic hydrogenation of quinolines can lead to the formation of tetrahydroquinolines. organic-chemistry.org In the case of this compound, careful control of the reduction conditions would be necessary to achieve selective dehalogenation or ring reduction.

Intermolecular Coupling Reactions for Scaffold Elaboration

Intermolecular coupling reactions are powerful tools for extending the molecular framework of this compound. These reactions, often catalyzed by transition metals, allow for the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to more complex and diverse derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are commonly employed for the arylation or vinylation of haloquinolines. These methods would enable the introduction of various substituents at the positions of the chlorine atoms in this compound, leading to a wide array of functionalized products. Additionally, copper-catalyzed coupling reactions have been utilized for the decoration of N-heterocycles. organic-chemistry.org

Intramolecular Cyclization and Rearrangement Mechanisms

Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, leading to the formation of novel polycyclic heterocyclic systems. These reactions often involve the participation of functional groups strategically placed on the quinoline core or on substituents attached to it.

For example, intramolecular C-H functionalization catalyzed by metals like silver or palladium can facilitate the formation of new rings. beilstein-journals.orgrsc.org Similarly, cascade reactions involving aminomethylation followed by intramolecular cyclization have been developed to access complex heterocyclic structures. rsc.org These strategies could potentially be applied to suitably substituted this compound derivatives to construct fused ring systems.

Ring-Closing Metathesis (RCM) for Annulated Quinoline Derivatives

Ring-closing metathesis (RCM) has emerged as a powerful strategy for the synthesis of complex heterocyclic systems, including those fused to a quinoline core. This reaction, typically catalyzed by ruthenium or molybdenum alkylidene complexes, involves the intramolecular cyclization of a diene to form a new ring and a small volatile olefin, such as ethylene. wikipedia.org In the context of quinoline chemistry, RCM is employed to construct rings fused to the quinoline scaffold, starting from appropriately substituted quinoline derivatives bearing two alkenyl chains.

For instance, the synthesis of dihydropyrans fused to a quinoline ring has been achieved in high yields (89-93%) using Schrock's molybdenum catalysts. wikipedia.org Similarly, N,N-diallylanilines and related 1,2-dihydroquinolines undergo RCM in the presence of Grubbs' catalyst to yield fused 3-pyrrolines and 3-piperidines. researchgate.net The reaction proceeds efficiently despite the presence of the nitrogen atom's lone pair in the quinoline moiety, which can sometimes interfere with catalyst activity. researchgate.net

The efficiency and outcome of RCM are influenced by several factors, including the choice of catalyst, solvent, and the substitution pattern of the alkene chains. researchgate.net Generally, molybdenum-based catalysts have shown high efficacy, and the reaction yields tend to decrease as the steric bulk around the double bonds increases. researchgate.net

Table 1: Examples of Ring-Closing Metathesis for the Synthesis of Annulated Heterocycles This table presents data from studies on various quinoline and aniline (B41778) derivatives to illustrate the RCM process.

Substrate TypeCatalystProduct TypeYield (%)Reference
O-Allyl Quinoline DerivativeSchrock's Mo CatalystDihydropyran-fused Quinoline89-93 wikipedia.org
N,N-DiallylanilineGrubbs' CatalystFused 3-PyrrolineGood researchgate.net
N-Allyl-N-homoallyl-2-aminobiphenylGrubbs' 2nd Gen. CatalystDihydrophenanthridine95 researchgate.net
N-PhenylacrylamideGrubbs' 2nd Gen. CatalystQuinolinone53-99 researchgate.net

Claisen Rearrangement in the Synthesis of Quinoline-Annulated Heterocycles

The Claisen rearrangement is a versatile carbon-carbon bond-forming reaction that proceeds via a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether or its nitrogen/sulfur analogs. wikipedia.orgsethanandramjaipuriacollege.in This concerted, pericyclic reaction is thermally driven and proceeds through a highly ordered, six-membered cyclic transition state. wikipedia.org In quinoline chemistry, this rearrangement is a key step in synthesizing substituted and annulated quinoline derivatives.

A common application involves the rearrangement of allyl ethers of hydroxyquinolines. Heating an O-allyl quinoline derivative initiates the researchgate.netresearchgate.net-sigmatropic shift, transferring the allyl group from the oxygen to a carbon atom of the quinoline ring, typically at an ortho position, to form a C-allyl quinolinone. A subsequent cyclization step can then lead to the formation of a new heterocyclic ring fused to the quinoline system. For example, oxepin- and oxocin-fused quinolines have been synthesized using a combined Claisen-rearrangement/RCM approach. researchgate.net

The thio-Claisen rearrangement, involving allyl vinyl sulfides, is also relevant and often proceeds under milder conditions compared to its oxygen and nitrogen counterparts due to the weaker carbon-sulfur bond. sethanandramjaipuriacollege.in The reaction kinetics are first-order, and the process is intramolecular, as confirmed by crossover experiments. wikipedia.org

Table 2: Variations of the Claisen Rearrangement

Rearrangement NameReactantsProductKey FeaturesReference
Aromatic ClaisenAllyl Phenyl Ethero-Allyl PhenolInvolves tautomerization to regain aromaticity. wikipedia.org
Aza-ClaisenAllyl Enamineγ,δ-Unsaturated ImineNitrogen analog of the classic Claisen rearrangement. wikipedia.org
Thio-ClaisenAllyl Vinyl Sulfideγ,δ-Unsaturated ThiocarbonylOften occurs under milder conditions than O/N analogs. sethanandramjaipuriacollege.in
Ireland-ClaisenAllylic Carboxylateγ,δ-Unsaturated Carboxylic AcidProceeds via a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate. wikipedia.org

Halogen Exchange and Functional Group Interconversion

Nucleophilic Fluorodechlorination of Chloroquinolines

The conversion of chloroquinolines to fluoroquinolines via nucleophilic aromatic substitution (SNAr) is a crucial transformation, as the incorporation of fluorine can significantly alter a molecule's biological and physicochemical properties. In this reaction, a chloride ion on the quinoline ring is displaced by a fluoride (B91410) ion from a nucleophilic fluorine source. For a substrate like this compound, the positions of the chlorine atoms are highly susceptible to nucleophilic attack, especially those activated by the ring nitrogen.

The reactivity of the leaving group in SNAr reactions on activated aromatic systems often follows the trend F > Cl > Br > I. youtube.com This is because the rate-determining step is the initial attack by the nucleophile to form a negatively charged Meisenheimer complex. A more electronegative halogen, like fluorine, polarizes the C-X bond more effectively, making the carbon atom more electrophilic and accelerating the attack. youtube.com

Common fluorinating agents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), often used in polar aprotic solvents such as DMSO at elevated temperatures. Microwave irradiation has been shown to significantly enhance reaction rates and yields for the fluorodechlorination of chloroquinolines.

Table 3: Conditions for Nucleophilic Fluorodechlorination of Chloroaromatics This table summarizes general conditions and findings from studies on various chloro-substituted aromatic and heteroaromatic compounds.

SubstrateFluorinating AgentSolvent/ConditionsOutcomeReference
PerchloroquinolineCsFDMSO, 100 °CMixture of mono- and di-fluorinated products. cas.cn
HeptachloroquinolineKFN/AFull conversion to heptafluoroquinoline. cas.cn
2-ChloroquinolinesKF / Tetrabutylphosphonium fluorideDMSO, Microwave (300 W)Formation of 2-fluoroquinolines in 60-62% yields. sethanandramjaipuriacollege.in
Alkyl Fluorides (Intramolecular)O- and N-nucleophilesVariousIntramolecular SN2 cyclization favored for 5- and 6-membered rings. wikipedia.org

Reaction Kinetics and Rate-Determining Steps in Trichloroquinoline Chemistry

The study of reaction kinetics provides essential insights into the reaction mechanism by identifying the slowest step, known as the rate-determining step (RDS). libretexts.org The rate law, which describes how the reaction rate depends on the concentration of reactants, is determined by the species involved in the RDS. For reactions involving substituted quinolines, the mechanism often consists of multiple elementary steps.

In nucleophilic aromatic substitution (SNAr) on a chloroquinoline, the mechanism typically involves two steps:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is generally slow and thus the rate-determining step. libretexts.org

Loss of Leaving Group: The chloride ion is expelled from the intermediate, restoring the aromaticity of the ring. This step is typically fast.

Kinetic investigations can also determine activation parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation. researchgate.net Negative values for the activation entropy (ΔS‡), for example, suggest a more ordered transition state compared to the reactants, which is characteristic of associative mechanisms like SNAr where two species combine in the rate-determining step. researchgate.net

Derivatization and Structural Modification Strategies for 3,4,8 Trichloroquinoline

Design Principles for Novel Trichloroquinoline Analogues in Medicinal Chemistry

The design of new drug analogues is a cornerstone of medicinal chemistry, aiming to produce improved versions of a prototype drug. wiley-vch.de This involves creating molecules that share chemical and therapeutic similarities with the original compound. wiley-vch.de Key objectives include enhancing desired activities, reducing undesirable side effects, and improving pharmacokinetic profiles. slideshare.net Strategies for designing analogues of trichloroquinolines often involve several classical medicinal chemistry procedures.

Core principles applicable to modifying the 3,4,8-trichloroquinoline structure include:

Isosteric and Bioisosteric Replacement : This involves substituting atoms or groups with other atoms or groups that have similar physical or chemical properties. rjpdft.com For instance, one of the chlorine atoms on the quinoline (B57606) ring could be replaced by another halogen (e.g., bromine) or a trifluoromethyl group to modulate electronic properties and lipophilicity. ethernet.edu.et The incorporation of fluorine, in particular, can significantly alter physicochemical properties like bond strength, bioavailability, and metabolic stability. ethernet.edu.et

Structural Analogues : These are compounds that possess structural similarities to the prototype. rjpdft.com This can include positional isomers, where the chlorine atoms are moved to different positions on the quinoline ring, to probe the spatial requirements of the biological target.

Homologation : This involves systematically increasing the length of an alkyl chain or other substituent to optimize interactions with a target receptor or enzyme.

Computational Chemistry : Modern drug design heavily relies on computational tools to predict how modifications will affect a molecule's properties. symeres.com Techniques such as in silico property calculations, molecular docking, and building structure-activity relationship (SAR) hypotheses are integral to designing the next generation of ligands efficiently. symeres.com

The ultimate goal is to fine-tune multiple parameters, such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, to develop a clinical candidate. symeres.comacs.org

Functionalization at Specific Positions of the Quinoline Nucleus

The reactivity of the this compound core allows for selective functionalization at its chloro-substituted positions. The chlorine atoms can be replaced by various nucleophiles, enabling the introduction of diverse functional groups.

Key functionalization reactions include:

Nucleophilic Substitution : The chlorine atoms on the quinoline ring, particularly at positions 4, are susceptible to substitution by nucleophiles like amines, thiols, or alkoxides under specific reaction conditions.

Palladium-Catalyzed Cross-Coupling : Regioselective cross-coupling reactions, often catalyzed by palladium, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. A developed strategy for other polychlorinated heterocycles, such as 1,3,6-trichloroquinoline, allows for the efficient synthesis of derivatives with functionality at specific positions, a technique applicable to the 3,4,8-isomer.

These methods provide access to a wide array of functionalized quinolines, which can then be evaluated for their biological activities or used as intermediates in the synthesis of more complex molecules.

Annulation and Fusion Strategies to Construct Extended Ring Systems

Annulation, the process of building a new ring onto an existing one, is a powerful strategy to create extended, polycyclic systems from the this compound scaffold. These larger, more rigid structures can have unique pharmacological profiles.

A regioselective method has been developed for the synthesis of oxepin- and oxocin-annulated quinolines, which involves a combination of Claisen rearrangement and olefin metathesis reactions. molaid.com While the specific substrate mentioned is 3-allyl-4-(but-3-enyloxy)-5,6,8-trichloroquinoline, the general strategy is applicable for constructing seven- and eight-membered oxygen-containing rings fused to the quinoline core. molaid.com The synthesis of dihydrobenzo[b]oxepin backbones can be achieved via Ring-Closing Metathesis (RCM), a key step in the total synthesis of various natural products. nih.gov

Incorporation into Complex Molecular Architectures

The this compound core can serve as a fundamental building block for the synthesis of larger, more intricate molecular architectures, including nucleoside analogues and hybrid compounds.

There is significant interest in synthesizing quinoline C-nucleosides as potential antiviral agents, designed as analogues of biologically active benzimidazole (B57391) nucleosides like TCRB. acs.orgnih.gov C-nucleosides, where the sugar moiety is linked to the heterocyclic base via a C-C bond, offer increased stability against enzymatic cleavage compared to N-nucleosides.

A convergent synthesis approach has been developed to prepare polyhalogenated quinoline C-nucleosides. acs.orgnih.gov This strategy involves:

Wittig Reaction : A key step involves coupling a fully functionalized benzene (B151609) derivative with a ribofuranose derivative to form an alkene intermediate. acs.orgnih.gov

Intramolecular Cyclization : An electrophile-mediated intramolecular cyclization of the alkene intermediate is used to form the anhydro-nucleoside precursor. nih.gov

Second Wittig Reaction : A subsequent Wittig reaction with a phosphacumulene is employed to construct the quinolin-2-one ring system. nih.govresearchgate.net

Halogenation and Deprotection : Final steps involve halogenation to install the desired chloro or bromo substituents, followed by the removal of protecting groups to yield the target polyhalogenated quinoline C-nucleosides. nih.govacs.org

This multi-step process has led to the successful synthesis of compounds like 2-chloro- and 2-bromo-6,7-dichloro-4-(β-D-ribofuranosyl)quinolines. nih.govacs.org

Table 1: Examples of Synthesized Polyhalogenated Quinoline C-Nucleosides

Compound Description Reference
4-(α-D-ribofuranosyl)-2,6,7-trichloroquinoline A major product from the initial synthesis pathway. nih.gov
2-chloro-6,7-dichloro-4-(β-D-ribofuranosyl)quinoline The targeted beta-anomer, synthesized after successful anomerization. nih.govacs.org

This table is generated based on the research findings.

Hybrid molecules that incorporate both a quinoline and a cyanopyridine moiety are of interest due to the diverse pharmacological activities associated with cyanopyridines. researchgate.netekb.eg A synthetic route has been established for creating such hybrid compounds starting from a polychlorinated quinoline derivative.

The synthesis involves the condensation of a chalcone (B49325) intermediate with malononitrile. Specifically, 4-[6-bromo-2,7,8-trichloroquinolin-3-yl)-6-phenyl-2-methoxy-3-cyanopyridine was synthesized from its corresponding 3-[6-bromo-2,7,8-trichloro quinoline-3'-yl]-1-arylprop-2-en-1-one chalcone. researchgate.net This demonstrates a viable pathway for linking a cyanopyridine ring to the trichloroquinoline core at the 3-position.

Table 2: Characterization Data for a Cyanopyridine-Quinoline Hybrid

Compound Molecular Formula M.P. (°C) Yield (%)

This table is generated based on data from the cited research article. researchgate.net

Table of Mentioned Chemical Compounds

Compound Name
This compound
1,3,6-Trichloroquinoline
2,4,7-Trichloroquinazoline
3-Allyl-4-(but-3-enyloxy)-5,6,8-trichloroquinoline
2,5,6-Trichloro-1-(beta-d-ribofuranosyl)benzimidazole (TCRB)
2-Bromo-5,6-dichloro-1-(beta-d-ribofuranosyl)benzimidazole (BDCRB)
4-(α-D-ribofuranosyl)-2,6,7-trichloroquinoline
2-Chloro-6,7-dichloro-4-(β-D-ribofuranosyl)quinoline
2-Bromo-6,7-dichloro-4-(β-D-ribofuranosyl)quinoline
4-[6-bromo-2,7,8-trichloroquinolin-3-yl)-6-phenyl-2-methoxy-3-cyanopyridine
3-[6-bromo-2,7,8-trichloro quinoline-3'-yl]-1-arylprop-2-en-1-one
Malononitrile
Trifluoromethyl group
Bromine
Chlorine
Phosphacumulene
3-aminoisoquinolin-1(2H)-one
Thieno[3,2-d]pyrimidine
Thieno[3,2-c]pyridine
Sessilifoliamide
4,7,8-trichloro-quinoline
4,7-dichloroquinoline (B193633)
4-Hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester
4-hydroxy-7-chloroquinoline-3-carboxylic acid
Phosphorus Oxychloride
Dimethylformamide (DMF)
Oxepin
Oxocin
4-[6-bromo-2,7,8-trichloroquinoline-3-yl)-6-phenyl-2-methoxy-3-cyanopyridine
Sodium methoxide
2,4,6-Trimethylquinoline
2-Bromo-1-phenyl-ethanone
3-Iodo-2,4,6-trimethyl-1,2,3,4-tetrahydroquinoline
Sodium thiosulfate
Tolcapone
L-DOPA
Dopamine
Eptastigmine
Physostigmine
Tiagabine
Nipecotic acid
Quinazoline (B50416)
Naphthalene
2,4-dichloroquinazoline
Ribavirin
Palivizumab
2-Methylresorcinol
L-Cbz-tyrosine
Trifluoroacetic anhydride (B1165640) (TFAA)
Urea hydrogen peroxide (UHP)
(-)-Acetylaranotin
3,4-propylenedioxythiophene (ProDOT-OH)
8-methylquinoline
5-fluorouracil
Uracil
2-chloro benzo[h]quinoline-3-carbaldehyde
N-(naphthalene-1-yl) acetamide
p-methoxy-acetophenone
Ammonium acetate (B1210297)
Ethyl cyanoacetate
Streptonigrone
Streptonigrin
Lavendamycin
Cerivastatin
Lavendamycin

Polyhalogenated Quinoline C-Nucleosides as Building Blocks

Scaffold Hopping and Lead Optimization in Drug Discovery

The quinoline ring system, particularly halogenated variants like this compound, represents a privileged scaffold in medicinal chemistry. The trichloro-substituted quinoline core serves as a versatile starting point for both lead optimization and scaffold hopping. The chlorine atoms at positions 4 and 8 can be selectively targeted for nucleophilic substitution reactions, allowing for the introduction of various functional groups to probe the binding pocket of a biological target. nih.gov

In a lead optimization campaign, derivatives of a chloroquinoline core can be systematically synthesized and evaluated. For instance, strategic modifications might involve replacing one or more chlorine atoms with different substituents to improve target affinity or metabolic stability. This process helps establish a structure-activity relationship (SAR), guiding the design of more potent and selective compounds. japsonline.com

Scaffold hopping can take this a step further by replacing the entire quinoline core with a different heterocyclic system that maintains a similar spatial arrangement of key interaction points. nih.gov For example, a quinoline-based kinase inhibitor might be "hopped" to a quinazoline or pyrazolopyrimidine scaffold to generate novel intellectual property and potentially improved pharmacological characteristics. niper.gov.in The initial this compound provides a well-defined three-dimensional structure from which computational models can be built to design these new scaffolds. biosolveit.de

Table 1: Illustrative Lead Optimization Strategy for a Generic Chloroquinoline Core

Lead Compound Modification Strategy Rationale Potential Outcome
Chloroquinoline DerivativeReplace 4-Cl with amineEnhance hydrogen bonding interactions with target protein.Increased potency and selectivity.
Chloroquinoline DerivativeIntroduce alkyl group at C-2Probe for lipophilic pockets in the binding site.Improved binding affinity.
Chloroquinoline DerivativeModify 8-Cl to OCH₃Alter metabolic stability and solubility.Enhanced pharmacokinetic profile.
Chloroquinoline DerivativeCyclize side chain at C-4Restrict conformational flexibility to favor the active conformation.Increased binding affinity and reduced off-target effects.

This table provides a generalized illustration of lead optimization principles that could be applied to a chloroquinoline scaffold like this compound. The outcomes are potential and would require experimental validation.

Stereoselective Synthesis of Modified Quinoline Derivatives

The introduction of chirality is a critical aspect of drug design, as different enantiomers of a molecule can exhibit vastly different biological activities, potencies, and toxicity profiles. pku.edu.cn Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. mdpi.combeilstein-journals.org For quinoline derivatives, a primary focus of stereoselective synthesis is the asymmetric hydrogenation of the quinoline ring to produce optically active 1,2,3,4-tetrahydroquinolines, which are key structural motifs in many natural products and pharmaceuticals. pku.edu.cn

While this compound itself is achiral, it can serve as a precursor to chiral derivatives. A common strategy involves the stereoselective reduction of the C2=N3 or C3=C4 double bond. The most efficient method for achieving this is through transition metal-catalyzed asymmetric hydrogenation, utilizing chiral ligands to control the stereochemical outcome. pku.edu.cn Catalysts based on iridium and ruthenium complexed with chiral phosphine (B1218219) ligands have demonstrated high efficacy and enantioselectivity in the hydrogenation of various substituted quinolines. pku.edu.cnresearchgate.net

For a substrate like this compound, the reaction conditions would need to be carefully optimized to achieve the desired reduction without affecting the chlorine substituents. The resulting chiral trichlorotetrahydroquinoline could then serve as a versatile building block for further derivatization. The presence of defined stereocenters adds a new dimension to the molecule's structure, allowing for more precise interactions with chiral biological targets like enzymes and receptors. semanticscholar.org

The development of these stereoselective methods provides access to enantiomerically pure compounds, which is essential for developing safer and more effective drugs. nih.gov The choice of catalyst and reaction conditions can be tailored to produce the desired enantiomer with high enantiomeric excess (ee). pku.edu.cn

Table 2: Examples of Catalytic Systems for Asymmetric Hydrogenation of Quinolines

Catalyst System Substrate Example Enantiomeric Excess (ee) Key Finding
[Ir(COD)Cl]₂ / (R)-MeO-BIPHEP + I₂2-MethylquinolineUp to 96% eeThe addition of an iodide source was found to be crucial for achieving high enantioselectivity in the Ir-catalyzed hydrogenation of quinolines. pku.edu.cn
[Ru(OTf)(Ts-DPEN)(p-cymene)]2-Phenylquinoline>99% eeCationic ruthenium complexes with N-sulfonylated diamine ligands are highly efficient catalysts for the asymmetric hydrogenation of various quinoline derivatives. pku.edu.cn
Ir-N,P-ligand complex2-Substituted QuinolinesUp to 99% eeIridium complexes containing chiral N,P ligands have been successfully used for the highly enantioselective hydrogenation of a broad range of quinolines. researchgate.net

This table summarizes findings from studies on various quinoline substrates, demonstrating the principles of stereoselective synthesis that could be applied to precursors like this compound.

Advanced Spectroscopic and Analytical Characterization Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. For 3,4,8-trichloroquinoline (C₉H₄Cl₃N), high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

A key feature in the mass spectrum of this compound would be the distinctive isotopic cluster of the molecular ion peak [M]⁺. This pattern arises from the natural abundance of the two stable chlorine isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%). A molecule with three chlorine atoms will exhibit four major peaks in its molecular ion cluster (M, M+2, M+4, M+6) with a characteristic intensity ratio.

Table 4: Predicted Isotopic Distribution for the Molecular Ion of this compound (C₉H₄Cl₃N)

Ion Mass (m/z) Relative Intensity (%)
[C₉H₄³⁵Cl₃N]⁺ 230.95 100.0
[C₉H₄³⁵Cl₂³⁷ClN]⁺ 232.95 97.7
[C₉H₄³⁵Cl³⁷Cl₂N]⁺ 234.94 31.9
[C₉H₄³⁷Cl₃N]⁺ 236.94 3.4

Note: The calculated monoisotopic mass is for the most abundant isotopes.

Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical (M-Cl) or the elimination of HCl (M-HCl).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be dominated by absorptions from the aromatic system and the carbon-chlorine bonds. The region from 1200 to 700 cm⁻¹ is known as the fingerprint region and contains many bands that are characteristic of the molecule as a whole. libretexts.org

Table 5: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Bond Vibration Expected Intensity
3100 - 3000 Aromatic C-H stretch Medium to Weak
1600 - 1450 Aromatic C=C and C=N ring stretch Medium to Strong
850 - 750 C-Cl stretch Strong
900 - 675 Aromatic C-H out-of-plane bend Strong

Note: The C-Cl stretching frequency can vary, but strong absorptions are expected in the fingerprint region. msu.edu

Other Advanced Spectroscopic Techniques in Quinoline (B57606) Research

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. malvernpanalytical.comwikipedia.org The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nanometers of the material being analyzed. wikipedia.orginnovatechlabs.com XPS is capable of detecting all elements except for hydrogen and helium. measurlabs.comlboro.ac.uk

In the context of this compound, XPS provides critical information regarding the presence and chemical environment of carbon, nitrogen, and chlorine atoms on the sample's surface. The analysis involves acquiring a survey scan to identify all present elements, followed by high-resolution scans of specific elemental peaks to determine their chemical states from slight shifts in their binding energies. innovatechlabs.comnasa.gov

A survey scan for this compound would confirm the presence of carbon, nitrogen, and chlorine, along with adventitious carbon and oxygen, which are commonly found on surfaces exposed to the atmosphere. nasa.govcern.ch The atomic concentrations derived from the survey scan can be compared to the theoretical values based on the molecular formula of this compound (C₉H₄Cl₃N).

Detailed Research Findings from High-Resolution XPS

High-resolution spectra of the C 1s, N 1s, and Cl 2p regions provide detailed insights into the chemical bonding within the this compound molecule. The binding energy of a core electron is sensitive to the chemical environment of the atom, an effect known as the chemical shift. wikipedia.org For instance, carbon atoms bonded to more electronegative elements like nitrogen or chlorine will exhibit higher binding energies compared to carbon atoms in a purely hydrocarbon environment.

Carbon (C 1s) Spectrum

The high-resolution C 1s spectrum of this compound is expected to be complex due to the various chemical environments of the nine carbon atoms in the quinoline ring system. Deconvolution of the C 1s peak would likely reveal multiple components corresponding to C-C, C-H, C-N, and C-Cl bonds. The carbon atom bonded to both nitrogen and another carbon (C9) and the carbons bonded to chlorine atoms (C3, C4, C8) are expected at higher binding energies than the other aromatic carbons.

Interactive Data Table: Deconvoluted High-Resolution C 1s XPS Data for this compound

Binding Energy (eV)AssignmentTheoretical Atomic %
~284.8C-C, C-H (Aromatic)44.4%
~285.9C-N22.2%
~286.7C-Cl33.3%

Nitrogen (N 1s) Spectrum

The high-resolution N 1s spectrum is anticipated to show a single primary peak, representing the nitrogen atom within the quinoline ring. The binding energy of this peak provides information about the electronic state of the nitrogen atom. Its specific binding energy would be characteristic of a nitrogen atom in a heterocyclic aromatic system.

Interactive Data Table: Deconvoluted High-Resolution N 1s XPS Data for this compound

Binding Energy (eV)AssignmentTheoretical Atomic %
~399.2Pyridinic N100%

Chlorine (Cl 2p) Spectrum

The high-resolution Cl 2p spectrum is expected to show a doublet, Cl 2p₃/₂ and Cl 2p₁/₂, due to spin-orbit coupling. The binding energy of these peaks is characteristic of chlorine atoms covalently bonded to an aromatic ring. As all three chlorine atoms are attached to the quinoline core, they are in similar chemical environments, which would likely result in a single set of doublet peaks.

Interactive Data Table: Deconvoluted High-Resolution Cl 2p XPS Data for this compound

Binding Energy (eV)AssignmentTheoretical Atomic %
~200.5Cl 2p₃/₂ (C-Cl)100%
~202.1Cl 2p₁/₂ (C-Cl)100%

Computational Chemistry in the Investigation of 3,4,8 Trichloroquinoline

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods are foundational to computational chemistry, solving the Schrödinger equation to determine the electronic structure, energy, and properties of a molecule. proteopedia.orgmsu.edu These calculations provide a detailed picture of how electrons are distributed within 3,4,8-trichloroquinoline and how this distribution governs its stability and chemical behavior. savemyexams.combccampus.calibretexts.org Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model such systems, balancing computational cost with accuracy. researchgate.netajchem-a.com

A key output of QM calculations is the description of molecular orbitals (MOs), which are regions of space that electrons occupy within the molecule. ossila.com Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. schrodinger.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. schrodinger.com The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. libretexts.org

For this compound, the HOMO would likely be delocalized across the quinoline (B57606) ring system, particularly the electron-rich benzene (B151609) portion. The LUMO, conversely, would be distributed over the electron-deficient pyridine (B92270) ring. The electron-withdrawing chlorine atoms would significantly lower the energies of both the HOMO and LUMO compared to unsubstituted quinoline.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Quinoline Derivative. researchgate.net
Molecular OrbitalEnergy (eV)Significance
HOMO (Highest Occupied Molecular Orbital)-6.164Correlates with electron-donating ability (oxidation potential).
LUMO (Lowest Unoccupied Molecular Orbital)-2.086Correlates with electron-accepting ability (reduction potential).
HOMO-LUMO Energy Gap (ΔE)4.078Indicates chemical reactivity and the energy of the lowest electronic excitation.

QM calculations are indispensable for mapping out reaction mechanisms. epfl.ch A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state (TS). umn.edu Locating the geometry of this TS and calculating its energy relative to the reactants (the activation energy or reaction barrier) is crucial for predicting reaction rates and understanding mechanistic pathways. joaquinbarroso.com Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., opt=qst2 or opt=ts in Gaussian software) are used to find these first-order saddle points on the potential energy surface. umn.edulibretexts.org

For this compound, these methods could be used to study its synthesis, such as the final chlorination step, or its subsequent reactions, like nucleophilic aromatic substitution. By modeling the approach of a nucleophile to the quinoline ring, researchers can calculate the energy barriers for substitution at different positions, thereby predicting the regioselectivity of the reaction. The calculation would verify if the transition state is a true first-order saddle point by ensuring it has exactly one imaginary vibrational frequency, the motion of which corresponds to the transformation from reactants to products. umn.edu

The distribution of electrons in a molecule is rarely uniform. QM calculations can quantify this by assigning partial atomic charges to each atom and by generating a molecular electrostatic potential (MEP) map. ucsb.edu The MEP map illustrates the electrostatic potential on the molecule's electron density surface, with colors indicating regions of positive (electron-poor, blue) and negative (electron-rich, red) potential. proteopedia.orgresearchgate.net This provides a visual guide to the molecule's reactive sites. ucsb.edu

Table 2: Common Methods for Calculating Atomic Charges and Electrostatic Potential.
MethodDescriptionApplication
Mulliken Population AnalysisPartitions the total electron population among the atoms in the molecule. harvard.eduProvides a simple, qualitative picture of charge distribution.
Natural Bond Orbital (NBO) AnalysisAnalyzes the filled and empty orbitals to describe bonding and charge distribution in a way that aligns with Lewis structures. researchgate.netOffers a more chemically intuitive view of charge and electron delocalization. researchgate.net
Electrostatic Potential (ESP) Fitting (e.g., Merz-Kollman)Fits atomic charges to reproduce the quantum mechanically calculated electrostatic potential around the molecule.Generates charges suitable for use in classical molecular mechanics force fields.

Prediction of Transition State Geometries and Reaction Energy Barriers

Molecular Modeling and Simulation Approaches

While QM methods provide deep insight into electronic structure, they are computationally too expensive for simulating the behavior of molecules over time. wustl.edu For this, molecular modeling relies on classical mechanics, primarily through molecular dynamics (MD) simulations. nih.gov In MD, atoms are treated as spheres and bonds as springs, with their interactions described by a set of parameters known as a force field (e.g., AMBER, CHARMM). nih.govuiuc.edu By solving Newton's equations of motion, MD simulations generate a trajectory of the molecule, revealing its dynamic behavior, conformational changes, and interactions with its environment (like water or a protein binding site) over time scales from picoseconds to microseconds. wustl.edunih.govnih.gov

An MD simulation of this compound in an aqueous environment could reveal its solvation properties and aggregation tendency. nih.gov More significantly, if docked into a protein's active site, an MD simulation can assess the stability of the binding pose, calculate the binding free energy, and observe conformational changes in both the ligand and the protein, providing a dynamic and more realistic view of the molecular recognition event than static docking alone. uiuc.edujddtonline.info

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large databases of small molecules for those that are most likely to bind to a drug target, typically a protein. f1000research.com This approach significantly narrows the field of candidates for experimental testing, saving time and resources. nih.gov It can be broadly divided into two categories: ligand-based and structure-based methods. nih.gov

Ligand-based virtual screening (LBVS) is employed when the three-dimensional structure of the target protein is unknown, but a set of molecules with known activity exists. nih.gov The fundamental principle is that molecules with similar structures or properties are likely to have similar biological activities. mdpi.com Methods include searching for 2D structural similarity, 3D shape similarity (pharmacophore modeling), and developing Quantitative Structure-Activity Relationship (QSAR) models that correlate molecular features with activity. techscience.comjournaljpri.com A 3D-QSAR study on quinoline derivatives, for instance, used Comparative Molecular Field Analysis (CoMFA) to build a model that could predict the anticancer activity of new compounds based on their steric and electrostatic fields. techscience.com

Structure-based virtual screening (SBVS) is used when the 3D structure of the target protein is known (from X-ray crystallography or NMR, for example). iscientific.org The primary SBVS technique is molecular docking, where computational algorithms predict the preferred orientation and binding affinity of a ligand when bound to the target's active site. bohrium.com A virtual library of thousands or millions of compounds can be docked, and the results are ranked by a scoring function to identify the most promising candidates. jddtonline.info For example, numerous studies have used docking to screen libraries of quinoline and quinazoline (B50416) derivatives against cancer targets like EGFR kinase to identify potential inhibitors. jddtonline.infonih.gov

For a compound like this compound, both approaches could be used to design a focused library of analogues for synthesis and testing. LBVS could use it as a template to find similar compounds, while SBVS could dock a library of its derivatives into a relevant target to prioritize those with the best predicted binding affinity. mdpi.com

Pharmacophore Modeling and Identification

Pharmacophore modeling is a cornerstone of rational drug design, focusing on identifying the essential three-dimensional arrangement of molecular features necessary for a molecule to exert a specific biological activity. dergipark.org.tr A pharmacophore model does not represent a real molecule or a specific conformation but rather an abstract concept that encapsulates the common features of active molecules. dergipark.org.tr These models are generated either from a set of active ligands (ligand-based) or from the structure of the biological target (structure-based). dergipark.org.tr

In the context of this compound, a pharmacophore model can be developed to guide the discovery of new compounds with similar potential biological activities. The process involves identifying key chemical features within the this compound structure that are likely to be crucial for molecular recognition. Given its structure, several key features can be hypothesized. The planar quinoline ring itself represents a significant aromatic and hydrophobic region, capable of participating in π-π stacking interactions. vulcanchem.com The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. wustl.edu The three chlorine atoms introduce specific electronic and steric properties, contributing to the hydrophobic character and potentially acting as halogen bond donors.

The development of a pharmacophore model for this compound derivatives would typically involve aligning a set of active compounds to find common 3D arrangements of these features. nih.gov Software programs like Catalyst, LigandScout, or PHASE are commonly used for this purpose, employing algorithms such as HipHop to generate qualitative models from active ligands. dergipark.org.trnih.gov The resulting model, comprising features like aromatic rings, hydrophobic centers, and hydrogen bond acceptors/donors, serves as a 3D query for screening large chemical databases to find novel, structurally diverse compounds that match the pharmacophoric requirements and are therefore predicted to be active. mdpi.com

Table 1: Hypothetical Pharmacophoric Features of this compound

Feature TypeDescriptionPotential Role in Molecular Interaction
Aromatic Ring The fused benzene and pyridine rings of the quinoline core.Can engage in π-π stacking or hydrophobic interactions with aromatic residues in a target's binding site. vulcanchem.com
Hydrophobic Group The overall nonpolar character of the scaffold, enhanced by the chlorine atoms.Important for binding to hydrophobic pockets within a biological target. wustl.edu
Hydrogen Bond Acceptor The nitrogen atom in the quinoline ring.Can form a hydrogen bond with a suitable donor group (e.g., -OH, -NH) on a receptor. wustl.edu
Halogen Bond Donor The chlorine atoms at positions 3, 4, and 8.The electropositive crown on the chlorine atoms can interact with a nucleophilic or negatively charged site.

Scaffold-Based Design and Scaffold Hopping Principles

Scaffold-based design and scaffold hopping are powerful strategies in medicinal chemistry used to identify novel molecular cores while preserving the essential geometric arrangement of key functional groups defined by a pharmacophore. nih.govniper.gov.in Scaffold hopping, in particular, aims to replace a central molecular scaffold with a chemically distinct one, with the goal of discovering compounds with improved properties such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property status. niper.gov.inacs.org

Starting with this compound as a lead scaffold, several scaffold hopping strategies could be computationally explored. These approaches range from simple bioisosteric replacements of atoms within the ring to complete replacement of the quinoline core with another heterocyclic system. acs.org

Heteroatom Replacement: A common strategy involves swapping one or more atoms in the core ring. For the quinoline scaffold of this compound, the nitrogen atom could be shifted to a different position, or a carbon atom in the benzene ring could be replaced with another nitrogen, yielding a naphthyridine scaffold. A well-documented hop is the replacement of a quinoline with a quinazoline, which alters the hydrogen bonding pattern and physicochemical properties. niper.gov.inresearchgate.net

Ring Replacement: The entire bicyclic quinoline system could be replaced by other structurally diverse scaffolds that maintain the spatial orientation of the key chloro-substituents. Potential replacements could include benzothiazole, indole, or quinoxaline (B1680401) systems, which are also privileged structures in medicinal chemistry. nih.gov

Ring Opening/Simplification: In some cases, the scaffold can be simplified. For instance, the quinoline ring might be opened to yield a substituted aniline (B41778) derivative that maintains a similar 3D conformation of key functional groups. nih.gov

Computational tools are vital for predicting the viability of these new scaffolds by ensuring they can adopt a low-energy conformation that aligns with the original pharmacophore derived from this compound.

Table 2: Potential Scaffold Hopping Strategies for the this compound Core

Original ScaffoldHopped Scaffold ExampleRationale for HoppingKey Property Change
Quinoline QuinazolineBioisosteric replacement of CH at position 2 with N.Alters H-bonding capacity, solubility, and metabolic stability. niper.gov.inresearchgate.net
Quinoline BenzothiazoleReplacement of the N-CH group with a sulfur atom and C-N group.Modifies ring electronics, size, and potential for specific interactions.
Quinoline IndoleReplacement of the quinoline nitrogen with a CH group and introduction of a pyrrole (B145914) nitrogen.Changes hydrogen bond donor/acceptor profile and aromaticity.
Quinoline QuinoxalineAddition of a second nitrogen atom into the pyridine ring.Introduces a new hydrogen bond acceptor site and alters electronic distribution. acs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. researchgate.net By simulating the movements of atoms and molecules over time, MD provides detailed insights into conformational flexibility, structural stability, and intermolecular interactions. nih.govinnovareacademics.in For a molecule like this compound, MD simulations can be employed to understand its conformational landscape both in isolation and in complex environments, such as in aqueous solution or bound to a biological target. nih.gov

A typical MD simulation involves placing the molecule within a simulated environment (e.g., a box of water molecules) and then calculating the forces on each atom and integrating Newton's equations of motion to track their positions and velocities over a set period, often on the nanosecond to microsecond scale. frontiersin.org The resulting trajectory provides a wealth of information that can be analyzed to understand the molecule's dynamic behavior.

Key parameters analyzed from an MD simulation trajectory include:

Root Mean Square Deviation (RMSD): Measures the average deviation of a molecule's atoms over time from a reference structure. A stable RMSD plot indicates that the molecule has reached equilibrium and is conformationally stable. frontiersin.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues around their average positions. High RMSF values highlight regions of high flexibility within the molecule. researchgate.net

Radius of Gyration (Rg): Represents the compactness of the molecule's structure. Changes in Rg can signify conformational changes, such as unfolding or folding. researchgate.net

Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule that is accessible to the solvent, providing insights into its interaction with the surrounding environment. researchgate.net

For this compound, MD simulations could reveal how the chlorine substituents affect the planarity and flexibility of the quinoline ring and how the molecule interacts with water or the binding pocket of a protein, elucidating the stability of key interactions like hydrogen bonds or π-π stacking. nih.gov

Table 3: Key Parameters in MD Simulations for Conformational Analysis

ParameterInformation ProvidedApplication to this compound
RMSD Overall structural stability of the molecule during the simulation. frontiersin.orgTo assess if the quinoline scaffold maintains its conformation when interacting with a target.
RMSF Flexibility of specific atomic positions. researchgate.netTo determine the mobility of the chlorine substituents and their influence on the ring system.
Radius of Gyration (Rg) Compactness and overall shape of the molecule. researchgate.netTo monitor any significant changes in molecular shape upon binding or in different solvents.
Hydrogen Bond Analysis The presence and stability of hydrogen bonds over time. innovareacademics.inTo quantify the stability of an interaction between the quinoline nitrogen and a hydrogen bond donor on a target protein.

Application in Synthetic Route Optimization and Mechanistic Elucidation

Computational chemistry, particularly methods based on Density Functional Theory (DFT), plays a critical role in modern synthetic chemistry by providing deep insights into reaction mechanisms, transition states, and the factors controlling reactivity and selectivity. rsc.orgnih.gov This understanding is invaluable for optimizing existing synthetic routes and designing new, more efficient pathways for complex molecules like this compound.

The synthesis of substituted quinolines can be achieved through various classic named reactions, including the Skraup, Doebner-von Miller, and Combes syntheses. wikipedia.orgacs.orgiipseries.org Each of these methods involves complex reaction cascades where the final substitution pattern is highly dependent on the starting materials and reaction conditions. wikipedia.org Computational studies can elucidate the intricate mechanisms of these reactions:

Mechanistic Elucidation: DFT calculations can map the entire reaction energy profile, identifying intermediates and transition state structures. rsc.org For instance, in the Combes synthesis, computations can clarify the energetics of the acid-catalyzed ring closure, which is the rate-determining step, and explain the regioselectivity based on the electronic and steric effects of substituents on the aniline and diketone precursors. wikipedia.org This would be crucial for designing a synthesis that specifically yields the 3,4,8-trichloro isomer.

Predicting Regioselectivity: For a meta-substituted aniline precursor, classic quinoline syntheses can lead to a mixture of regioisomers. Computational modeling can predict the most likely product by comparing the activation energies for the different possible cyclization pathways, guiding the choice of starting materials and catalysts to favor the desired this compound. acs.org

Catalyst and Reaction Condition Optimization: Computational models can screen different catalysts or solvent conditions to find those that lower the activation energy for the desired reaction pathway while disfavoring side reactions. mdpi.com

More recently, algorithmic frameworks like SPARROW have been developed to integrate computational chemistry with automated synthesis planning. arxiv.org Such tools can analyze vast networks of possible reactions, considering factors like cost and predicted yield, to propose the most efficient and economical synthetic route to a target molecule from commercially available starting materials. arxiv.org

Table 4: Role of Computational Chemistry in Quinoline Synthesis

Synthetic MethodTypical ReactantsRole of Computational Chemistry
Skraup Synthesis Aniline, glycerol, oxidizing agent, H₂SO₄. iipseries.orgElucidates the mechanism of acrolein formation and the subsequent conjugate addition and cyclization steps; predicts regiochemical outcome with substituted anilines. acs.org
Combes Synthesis Aniline, β-diketone, acid catalyst. wikipedia.orgDetermines the rate-determining annulation step and explains how substituents influence regioselectivity (e.g., 2- vs. 4-substitution). wikipedia.org
Friedländer Synthesis 2-aminoaryl ketone, α-methylene carbonyl compound. mdpi.comModels the condensation and cyclization steps to predict the feasibility and outcome with various functionalized substrates.
C-H Activation/Annulation Substituted anilines and alkynes/alkenes with a metal catalyst (e.g., Rh, Co). mdpi.comInvestigates the catalytic cycle, rationalizes the observed selectivity, and helps in designing more efficient catalysts.

Applications of Trichloroquinoline Scaffolds in Contemporary Academic Research

Biomedical Research Applications of Quinoline (B57606) Derivatives

The quinoline nucleus is considered a "privileged scaffold" in drug discovery, consistently appearing in molecules with significant biological effects. bohrium.comnih.gov Its rigid, aromatic structure is adept at interacting with biological macromolecules, making it a frequent starting point for the design of new therapeutic agents.

Antimalarial Agent Research and Development

The history of quinoline in medicine is inextricably linked to the fight against malaria. bohrium.comnih.gov Natural alkaloids like quinine, and later synthetic analogues such as chloroquine, mefloquine, and primaquine, have been mainstays in antimalarial therapy for decades. nih.govmdpi.com However, the emergence of widespread drug resistance in Plasmodium parasites has necessitated a continuous search for new and effective quinoline-based compounds. bohrium.comnih.gov

Current research focuses on several strategies, including the chemical modification of existing quinoline drugs and the creation of hybrid molecules. nih.govmdpi.com The goal is to develop agents potent against resistant strains, such as P. falciparum W2 and K1, while minimizing side effects. mdpi.combenthamdirect.com The substitution pattern on the quinoline ring is critical for activity. For instance, the presence of a halogen, particularly a chlorine atom at the 7-position, has been a feature of many potent antimalarials. la-nouvelle-republique.eu This has driven research into di- and trichlorinated quinolines. For example, 4,7,8-trichloroquinoline (B106287) was specifically synthesized as part of investigations into the effect of dihalogen substitution on the benzene (B151609) ring of the quinoline nucleus for antimalarial activity. la-nouvelle-republique.eu

Table 1: Examples of Quinoline-Based Antimalarial Agents in Research

CompoundTarget/MechanismTarget Strain(s)Reference
ChloroquineInhibits heme metabolismHistorically effective, now faces resistance nih.gov
MefloquineInhibits heme metabolismP. falciparum mdpi.com
PrimaquineEradicates liver-stage hypnozoitesP. vivax, P. ovale nih.gov
TafenoquineEradicates liver-stage hypnozoitesP. vivax nih.govbenthamdirect.com
PiperaquineUsed in combination therapies (e.g., with artemisinin)P. falciparum nih.gov

Anticancer Drug Discovery and Preclinical Trials

The quinoline scaffold has emerged as a versatile framework for the development of novel anticancer agents. bohrium.comarabjchem.org Its derivatives have demonstrated efficacy against a range of cancer cell lines, including breast, colon, and lung cancer, through diverse mechanisms of action. arabjchem.org These mechanisms include the inhibition of protein kinases, disruption of tubulin polymerization, induction of apoptosis (programmed cell death), and arresting the cell cycle. arabjchem.orgekb.eg

A significant area of research involves designing quinoline derivatives as inhibitors of specific enzymes that are overactive in cancer cells, such as tyrosine kinases and c-Met kinase. arabjchem.orgekb.eg For example, quinoline-chalcone hybrids have shown promising anti-proliferative activity against cell lines like HeLa and MCF-7, with some compounds exhibiting potent inhibition of the Epidermal Growth Factor Receptor (EGFR). rsc.org Other research has identified novel quinoline derivatives that act as tubulin inhibitors, targeting the colchicine (B1669291) binding site to disrupt microtubule dynamics in cancer cells. ekb.eg

Table 2: Research on Quinoline Derivatives as Anticancer Agents

Derivative TypeMechanism of ActionTarget Cell Line(s)Reference
Quinoline-Chalcone HybridsEGFR Kinase InhibitionMCF-7, HeLa, DLD1 rsc.org
Substituted Quinoline-Indole HybridsTubulin Polymerization InhibitionHepG-2 ekb.egekb.eg
Quinoline-based Thiadiazolesc-Met Kinase InhibitionNot specified ekb.eg
Compound 91b1Downregulation of LumicanHep3B, A549, HKESC-1 nih.gov
Quinoline-3-CarboxamidesEGFR Kinase InhibitionMCF-7 rsc.org

Antimicrobial and Antiviral Activity Studies

Quinoline and its derivatives possess a long history of use as antimicrobial agents, a field that remains an active area of research. nih.gov The most famous examples are the fluoroquinolones (e.g., ciprofloxacin, sparfloxacin), a major class of synthetic antibacterial drugs. mdpi.com Beyond this, researchers are exploring a wide variety of quinoline structures for activity against bacteria, fungi, and viruses. nih.govbohrium.com

In antiviral research, the quinoline scaffold is present in marketed drugs like saquinavir, an HIV protease inhibitor. mdpi.comnih.gov Current studies aim to develop new quinoline-based compounds with broad-spectrum antiviral properties. doi.org For instance, derivatives of 2,8-bis(trifluoromethyl)quinoline (B3046767) have been screened for their ability to inhibit Zika Virus (ZIKV) replication. nih.gov Other studies have synthesized quinoline-pyrido-triazolo-pyrimidine hybrids and tested their efficacy against a range of microbial pathogens, demonstrating the potential for creating complex heterocyclic systems with potent antimicrobial activity. bohrium.com

Table 3: Examples of Antimicrobial and Antiviral Quinoline Derivatives

Compound/ClassActivityTarget Pathogen(s)Reference
Fluoroquinolones (e.g., Ciprofloxacin)AntibacterialBroad-spectrum bacteria mdpi.com
NitroxolineAntimicrobialVarious bacteria bohrium.com
SaquinavirAntiviralHIV mdpi.comnih.gov
2,8-bis(trifluoromethyl)quinoline derivativesAntiviralZika Virus (ZIKV) nih.gov
Iodo-quinoline derivativesAntibacterial, AntifungalS. epidermidis, C. parapsilosis mdpi.com
Quinoline-pyrido-triazolo-pyrimidinesAntimicrobialSelected microbial infections bohrium.com

Immunosuppressive Agent Research

The modulation of the immune system is another therapeutic area where quinoline derivatives show significant potential. nepjol.info Research has demonstrated that certain quinoline compounds can exert immunosuppressive effects, primarily by inhibiting the function and proliferation of immune cells like T-cells and B-cells. nih.govacs.org

One study reported the synthesis of a series of 5,7-dimethoxyquinolin-4-yl benzoate (B1203000) derivatives that showed strong inhibitory activity in a T-cell functional assay. nih.gov Further investigation revealed that the most active compounds exerted their immunosuppressive effects by inhibiting T-cell activation in a dose-dependent manner. nih.gov In another line of research, quinoline-8-carboxamides were specifically designed to be selective inhibitors of B-cell antibody production. acs.org These compounds were found to be highly potent and selective, effectively blocking antibody production in a mouse xenotransplantation model, highlighting their potential for preventing acute xenograft rejection. acs.org

Table 4: Quinoline Derivatives in Immunosuppressive Research

Compound/ClassMechanism/EffectPotential ApplicationReference
5,7-dimethoxyquinolin-4-yl 2,6-dichlorobenzoateInhibits T-cell activationGeneral immunosuppression nih.gov
Aromatic quinoline-8-carboxamidesSelective inhibition of B-cell antibody productionPrevention of xenograft rejection acs.org
Leflunomide (related structure)Inhibits dihydroorotate (B8406146) dehydrogenase (DHODH)Rheumatoid arthritis acs.org

Applications in Organic Synthesis and Building Block Chemistry

Beyond their direct biological applications, trichloroquinolines are valuable intermediates in synthetic organic chemistry. Their defined structure and multiple reactive sites make them versatile starting materials for constructing more complex molecules.

Trichloroquinolines as Heterocyclic Building Blocks

Heterocyclic compounds are fundamental building blocks in organic synthesis, particularly for creating pharmaceuticals and agrochemicals. ijarsct.co.influorochem.co.uk Trichloroquinolines, such as 3,4,8-trichloroquinoline, serve as key intermediates or "building blocks" for the synthesis of more elaborate chemical structures. rsc.org The synthesis of these trichloro-derivatives can be achieved through various methods, including the direct chlorination of quinoline at high temperatures, which can yield a mixture of products including 3,4,6-trichloroquinoline (B1628929) and this compound. usu.edu More specific syntheses have also been developed, such as the multi-step conversion of dichloroanilines or other substituted quinolines into specific trichloroquinoline isomers like 4,5,6-, 4,6,7-, and 4,7,8-trichloroquinoline. la-nouvelle-republique.eu

The utility of these compounds as building blocks stems from the reactivity of their chlorine atoms. These chlorines can be selectively replaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups (e.g., amines, thiols) at specific positions on the quinoline ring. evitachem.com This reactivity makes trichloroquinolines valuable precursors for generating libraries of novel compounds for drug discovery and for the synthesis of key intermediates for agrochemicals. evitachem.comresearchgate.net

Reagents and Intermediates in Complex Molecule Synthesis

The trichloroquinoline scaffold is a valuable building block in organic synthesis, primarily serving as an intermediate for constructing more complex molecular architectures. lifechemicals.com The reactivity of the quinoline core, modified by the presence of multiple chlorine atoms, allows for a range of chemical transformations.

One of the fundamental routes to obtaining chlorinated quinolines is through the direct chlorination of quinoline itself. Research has shown that this process can yield a mixture of chloro-substituted products, including this compound, underscoring its availability as a synthetic intermediate.

The strategic placement of chlorine atoms on the quinoline ring system allows for selective functionalization. These halogen atoms can be substituted through various nucleophilic substitution reactions or participate in cross-coupling reactions, enabling the attachment of diverse functional groups and the extension of the molecular framework. chemscene.com For instance, the synthesis of novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives has utilized a 7-chloroquinoline (B30040) moiety as a key structural component, highlighting the role of chlorinated quinolines in creating hybrid molecules with potential biological activities. acs.org

Furthermore, the development of synthetic methodologies, such as the Friedlander synthesis, provides efficient pathways to quinoline derivatives. tubitak.gov.trresearchgate.net Polymer-supported synthetic approaches, in particular, have gained attention for their efficiency, selectivity, and simplified product isolation, facilitating the creation of diverse quinoline libraries for further research. tubitak.gov.trresearchgate.net The synthesis of complex compounds like 4-[6-bromo-2,7,8-trichloroquinoline-3-yl)-6-phenyl-2-methoxy-3-cyanopyridine demonstrates the role of highly halogenated quinolines as foundational reagents for intricate molecular designs.

Agrochemical Research Applications

Quinoline derivatives have established a significant presence in agrochemical research, with many compounds being investigated for their potential as herbicides, fungicides, and insecticides. researchgate.netrsc.orgrsc.org The incorporation of chlorine atoms into the quinoline scaffold can enhance biological activity, making trichloroquinolines a subject of interest in this field.

While specific agrochemical data for this compound is not extensively documented in readily available literature, the broader class of chlorinated quinolines has shown considerable promise. For example, 4,6-dichloro-2-trichloromethyl-quinoline (B1611730) is recognized for its potential applications in the synthesis of agrochemicals and for its antifungal and antibacterial properties. lookchem.com Another notable example is quinoxyfen, a fungicide containing a 5,7-dichloroquinoline (B1370276) core, which is used to control powdery mildew in cereals. nih.gov

The development of an efficient, industrially viable process for synthesizing 4,5,7-trichloroquinoline (B1580783) has been specifically highlighted as crucial for its role as a key intermediate in agrochemical synthesis. researchgate.net This underscores the industrial importance of trichloroquinoline scaffolds in producing new agricultural products. Research into related heterocyclic compounds like 4(3H)-quinazolinones, which also feature a nitrogen-containing ring system, has shown that these scaffolds are versatile in discovering novel agrochemicals, including those with antifungal and herbicidal activities. mdpi.com The physicochemical properties of these molecules, such as lipophilicity and molecular weight, are critical factors in their efficacy and are carefully considered during the design of new agrochemical candidates. researchgate.net

Table 1: Examples of Chlorinated Quinolines and Related Scaffolds in Agrochemical Research

Compound/Scaffold Application Area Research Finding Citation
4,6-Dichloro-2-trichloromethyl-quinoline Agrochemical Synthesis Utilized as a precursor in the production of agrochemicals. lookchem.com
Quinoxyfen (5,7-dichloro-4-(4-fluorophenoxy)quinoline) Fungicide Used to control powdery mildew in cereals by inhibiting appressoria development. nih.gov
4,5,7-Trichloroquinoline Agrochemical Intermediate An efficient industrial process for its synthesis has been developed due to its importance as a key intermediate. researchgate.net

Contributions to Material Science and Polymer Chemistry

The application of quinoline derivatives extends into the realm of material science and polymer chemistry, where their unique electronic and structural properties are exploited. researchgate.netresearchgate.net These compounds are utilized in the development of functional materials such as dyes, pH indicators, and ligands for OLED (Organic Light-Emitting Diode) phosphorescent complexes. rsc.orgrsc.org

While direct applications of this compound in this field are not prominently reported, the general class of quinolines is significant. For instance, research into polymer-based Friedlander synthesis of quinolines indicates the synergy between polymer chemistry and quinoline synthesis, which can lead to new materials. tubitak.gov.trresearchgate.net The development of advanced polymers with specific thermal or electrical properties is an active area of research, and heterocyclic scaffolds are a key component in the design of these new materials. appleacademicpress.com The ability to create complex molecular structures through controlled polymerization allows for the tailoring of material properties at the molecular level. ugent.be

Table 2: Mentioned Compounds

Compound Name
This compound
4,6-Dichloro-2-trichloromethyl-quinoline
4,5,7-Trichloroquinoline
4-[6-bromo-2,7,8-trichloroquinoline-3-yl)-6-phenyl-2-methoxy-3-cyanopyridine
Quinoxyfen
Malononitrile
Sodium methoxide

Future Directions and Emerging Research Avenues for 3,4,8 Trichloroquinoline

Development of More Efficient and Sustainable Synthetic Methodologies

The classical methods for synthesizing quinoline (B57606) frameworks, such as the Friedländer and Doebner reactions, often suffer from drawbacks like harsh reaction conditions, low efficiency, and incompatibility with certain functional groups. mdpi.com Future research will undoubtedly focus on developing greener, more atom-economical synthetic routes to 3,4,8-trichloroquinoline and its derivatives.

Key research directions include:

Heterogeneous Catalysis: A significant shift towards using reusable, environmentally benign catalysts is anticipated. Studies on other quinoline syntheses have demonstrated the high efficiency of magnetic iron oxide (Fe₃O₄) and copper ferrite (B1171679) (CuFe₂O₄) nanoparticles. nih.gov These catalysts can be easily recovered using an external magnet and reused multiple times without a significant loss in activity, which aligns with the principles of green chemistry. nih.gov

Alternative Solvents and Conditions: The development of syntheses that operate in water, biomass-derived solvents like cyclopentyl methyl ether (CPME), or under solvent-free conditions represents a major goal. nih.govrsc.orgmdpi.com Such approaches minimize the use and generation of volatile and toxic organic compounds. mdpi.com

Energy-Efficient Protocols: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. mdpi.com Applying microwave heating to the synthesis of the this compound core could drastically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

The success of these sustainable approaches would be measured by metrics such as the E-factor (Environmental factor) and eco-score, quantifying the amount of waste produced relative to the desired product. rsc.org

Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Strategies for Quinolines

Feature Conventional Methods (e.g., Classical Friedländer) Emerging Sustainable Methods
Catalyst Often requires stoichiometric strong acids (e.g., H₂SO₄). mdpi.com Reusable heterogeneous nanocatalysts (e.g., Fe₃O₄, ZnO). nih.govrsc.org
Solvent Typically uses high-boiling, non-recyclable organic solvents. mdpi.com Water, biomass-derived solvents, or solvent-free conditions. nih.govrsc.orgmdpi.com
Energy Prolonged heating using conventional methods. Rapid microwave irradiation or lower temperature reactions. mdpi.commdpi.com
Efficiency Can suffer from low yields and poor atom economy. mdpi.com Often provides high yields (85-96%) and high purity. nih.gov
Reusability Single-use reagents and catalysts. Catalyst can be recovered and reused for multiple cycles. nih.govrsc.org

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The three chlorine atoms on the this compound scaffold represent versatile handles for subsequent chemical modifications. Future research will explore novel ways to leverage this reactivity to build complex molecular architectures. The chlorine at the 4-position is particularly reactive toward nucleophiles.

Emerging research avenues in this area include:

Scaffold for Complex Heterocycles: Using this compound as a foundational building block, new polycyclic and heterocyclic systems can be constructed. For instance, related chloroquinolines like 2,4,8-trichloroquinoline (B2758578) have been used as precursors to synthesize complex fused ring systems through nucleophilic substitution and cyclization reactions. iscbindia.com

Advanced Cycloaddition Reactions: Exploration of formal [3+3] cycloaddition strategies or inverse electron demand Diels-Alder reactions could lead to the formation of novel piperidine (B6355638) or pyridine-fused quinoline systems, which are difficult to access through traditional means. acs.org

Radical-Promoted Reactions: The use of visible-light-promoted radical reactions offers a metal-free alternative for forming new carbon-carbon or carbon-heteroatom bonds, enabling unconventional functionalization of the quinoline core. mdpi.com

Integration of Advanced Computational Chemistry for Predictive Design

Computational chemistry is an indispensable tool for accelerating the research and development process. For a molecule like this compound, computational methods can provide deep insights and guide experimental work.

Future applications will likely involve:

Reaction Mechanism and Reactivity Prediction: Using methods like Density Functional Theory (DFT), researchers can model reaction pathways, predict the regioselectivity of substitutions on the quinoline ring, and understand the stability of intermediates. acs.org This can help in optimizing reaction conditions before extensive lab work is undertaken.

Predictive Toxicology: In silico models can be used to predict potential toxicity, helping to prioritize the synthesis of derivatives with more favorable safety profiles.

Virtual Screening and Molecular Docking: In the context of drug discovery, computational tools can be used to dock virtual libraries of this compound derivatives into the active sites of biological targets like enzymes or receptors. This process helps in identifying and prioritizing candidate molecules with high binding affinities for synthesis and biological testing. acs.org

Design and Synthesis of Next-Generation Trichloroquinoline-Based Bioactive Molecules

The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs. The unique substitution pattern of this compound offers a novel template for designing next-generation bioactive agents. Research has shown that other trichloroquinoline isomers and their derivatives exhibit promising biological activities. For example, derivatives of 2,4,6-trichloroquinoline (B183079) have been synthesized and investigated for their potential as HIV-1 reverse transcriptase inhibitors. nih.gov

Future research will focus on:

Synthesis of Targeted Libraries: Creating focused libraries of derivatives by systematically modifying the chlorine substituents with various functional groups (amines, thiols, phenols) to probe structure-activity relationships (SAR). nih.gov

Exploration of Diverse Biological Targets: Evaluating these new compounds against a wide range of diseases. Quinolines have shown potential as anticancer, antimalarial, and antimicrobial agents. acs.orggrafiati.com For instance, novel quinoline derivatives have demonstrated potent cytotoxic activity against breast cancer cell lines. grafiati.com

Development of Fused Systems: Synthesizing hybrid molecules where the this compound core is fused with other pharmacologically active heterocycles, such as triazoles or pyrazoles, to create multifunctional drug candidates. acs.org

Table 2: Potential Bioactive Applications for this compound Derivatives Based on Analogous Scaffolds

Compound Class Target/Application Supporting Evidence/Example
Phenylthio-substituted Trichloroquinolines HIV-1 Reverse Transcriptase Inhibition Derivatives of 2,4,6-trichloroquinoline showed inhibitory activity. nih.gov
Cyano-acrylamide Quinolines Anticancer (Breast Cancer) Certain derivatives exhibited higher cytotoxic activity against MCF7 cells than the reference drug doxorubicin. grafiati.com
Pyrazole-Clubbed Chloroquinolines Antitubercular Sulfonamide-based pyrazoline derivatives of 7-chloroquinoline (B30040) showed potent activity against Mycobacterium tuberculosis. acs.org
8-Aminoquinoline Derivatives Antimalarial Primaquine and related 8-aminoquinolines are known for their activity against Plasmodium parasites. grafiati.com

Investigation of Environmental and Toxicological Profiles from a Research Perspective

A comprehensive understanding of the environmental fate and toxicological profile of this compound is critical for responsible development and application. Currently, there is a scarcity of specific data for this isomer. Therefore, a primary future research direction is to establish this profile from the ground up. nv.gov

The research strategy should include:

Standardized Toxicological Testing: Following protocols established by agencies like the Agency for Toxic Substances and Disease Registry (ATSDR), a battery of tests should be conducted. nih.govcdc.gov

In Vitro Assays: The initial assessment should involve in vitro studies to determine the compound's effects on various cell lines. Key assays would measure cytotoxicity (cell death), genotoxicity (damage to DNA), and the induction of oxidative stress. nih.gov For example, studies on particulate matter have used human bronchial epithelial cells (BEAS-2B) to evaluate these effects. nih.gov

Surrogate Analysis: In the absence of direct data, a common approach is to use structurally similar molecules as toxicological surrogates to provide a preliminary risk assessment. nv.gov Data from other trichloroquinoline isomers or even dichlorophenols could be used to estimate potential hazards while specific studies are being conducted. nv.gov

Table 3: Essential Toxicological Studies for Future Investigation

Study Type Objective Example Cell Line/Model
Cytotoxicity Assays To determine the concentration at which the compound causes cell death. Human cell lines (e.g., BEAS-2B, HepG2). nih.gov
Genotoxicity Assays To assess the potential of the compound to damage genetic material (DNA). Ames test (Salmonella typhimurium), Comet assay, Micronucleus test. nv.govnih.gov
Oxidative Stress Analysis To measure the induction of reactive oxygen species (ROS). Cellular ROS assays using fluorescent probes. nih.gov
Aquatic Toxicity To evaluate the ecological impact on aquatic organisms. Daphnia magna (invertebrate), Zebrafish (Danio rerio). nv.gov
Biodegradability Studies To determine the persistence of the compound in the environment. Standard OECD test guidelines.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,4,8-trichloroquinoline, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves chlorination of precursor quinoline derivatives. For example, chlorination of 4-hydroxyquinoline intermediates using phosphorus oxychloride (POCl₃) under reflux conditions (110–120°C, 6–8 hours) achieves regioselective substitution . Key parameters include solvent choice (e.g., dichloromethane for solubility) and stoichiometric control of chlorinating agents to minimize byproducts like 4,5,7-trichloroquinoline . Yield optimization (>90%) requires precise temperature control and post-reaction purification via recrystallization or column chromatography .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR resolves chlorine substitution patterns (e.g., δ 7.8–8.5 ppm for aromatic protons) and distinguishes regioisomers .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 235.94 for C₉H₄Cl₃N⁺) confirms molecular formula .
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for verifying substituent positions .

Q. How can researchers assess the compound's stability under varying storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC monitoring detect degradation products (e.g., dechlorinated analogs). Argon-atmosphere storage in amber vials at −20°C minimizes photolytic and oxidative decomposition .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of this compound derivatives?

  • Methodology :

  • Directing Groups : Introduce temporary substituents (e.g., methoxy groups) to steer chlorination to desired positions, followed by deprotection .
  • Microwave-Assisted Synthesis : Enhances regioselectivity via rapid, controlled heating (e.g., 150°C for 20 minutes), reducing side reactions .
  • Computational Modeling : DFT calculations predict electrophilic aromatic substitution sites, guiding reagent selection .

Q. How can contradictory bioactivity data from different studies be reconciled?

  • Methodology : Meta-analysis of datasets with standardized assays (e.g., IC₅₀ values in enzyme inhibition studies) identifies variables like impurity profiles (e.g., trace 4,5,7-trichloroquinoline in samples) or solvent effects (DMSO vs. aqueous buffers) . Cross-validation using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) resolves discrepancies .

Q. What in vitro models are suitable for evaluating the pharmacokinetic (ADME) properties of this compound?

  • Methodology :

  • Caco-2 Cell Monolayers : Predict intestinal absorption via apparent permeability (Papp) measurements .
  • Microsomal Stability Assays : Human liver microsomes (HLM) quantify metabolic clearance using LC-MS/MS to track parent compound depletion .
  • Plasma Protein Binding : Equilibrium dialysis determines free fraction (% unbound) for dose adjustment .

Q. What mechanistic insights can kinetic studies provide for this compound's interactions with biological targets?

  • Methodology :

  • Stopped-Flow Spectroscopy : Captures rapid binding kinetics (kon/koff) with enzymes like cytochrome P450 .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for target engagement, clarifying entropy-driven vs. enthalpy-driven interactions .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodology :

  • Fragment-Based Screening : Identifies critical substituents (e.g., trifluoromethyl groups at position 8 enhance lipophilicity and target affinity) .
  • 3D-QSAR Models : CoMFA/CoMSIA analyses correlate steric/electrostatic fields with bioactivity, enabling virtual screening of derivative libraries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.